molecular formula C19H17FN2O2S B2495789 1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899759-48-9

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2495789
CAS No.: 899759-48-9
M. Wt: 356.42
InChI Key: MVFITZUNJJTGSV-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Several 2,3-diaryl pyrazines and quinoxalines, including compounds similar to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one, have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activity. These studies have revealed that specific substitutions at certain positions on the phenyl ring can significantly impact the selective COX-2 inhibitory activity. Compounds from this research have shown excellent in vivo activity in animal models of inflammation, suggesting their potential as new classes of COX-2 inhibitors (Singh et al., 2004).

Herbicidal Activity

Research into pyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines, a category to which 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one is related, has led to the discovery of compounds with potent herbicidal activity against monocotyledonous and dicotyledonous plants. These findings indicate that derivatives of 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one could be developed into effective herbicides (Xiao et al., 2008).

Antimicrobial Activity

Studies on Schiff bases and pyrazole derivatives have demonstrated that compounds structurally related to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one possess significant antimicrobial activity. These compounds' effectiveness against a range of microbial pathogens highlights their potential in developing new antimicrobial agents (Puthran et al., 2019).

Pharmaceutical Potential

Computational and experimental studies have explored the reactivity and pharmaceutical potential of pyrazole derivatives, including compounds similar to 1-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one. These investigations have shed light on their potential as anti-inflammatory and anticancer agents, offering insights into their mechanism of action and suggesting avenues for further drug development (Thomas et al., 2018).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-17-9-7-16(8-10-17)22-12-11-21-18(19(22)23)25-13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFITZUNJJTGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.